molecular formula C12H8F3N3O3 B3043235 1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole CAS No. 808764-35-4

1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole

Cat. No.: B3043235
CAS No.: 808764-35-4
M. Wt: 299.2 g/mol
InChI Key: LGPGEPINUGSEMR-UHFFFAOYSA-N
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Description

1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole is a synthetically versatile pyrazole derivative designed for advanced medicinal chemistry and drug discovery research. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities . This particular compound features a nitro group and a trifluoromethyl group on the pyrazole core, which are key modifications known to enhance biological activity and optimize interactions with enzyme targets . Pyrazole derivatives are extensively investigated for developing new antimicrobial agents to combat the growing threat of antimicrobial resistance (AMR). They can function by disrupting essential biological processes in bacterial and fungal cells, such as inhibiting enzymes like topoisomerase, succinate dehydrogenase, and DNA gyrase, which are critical for DNA replication and energy metabolism . Furthermore, the pyrazole nucleus is a significant pharmacophore in the design of anticancer therapeutics. Researchers have developed various pyrazole-based compounds that demonstrate potent cytotoxic effects and induce cell apoptosis and autophagy across a range of cancer cell lines, including A549 (lung carcinoma) and HepG-2 (hepatocellular carcinoma) . The structural features of this acetyl-protected nitro-phenyl-trifluoromethyl pyrazole make it a valuable intermediate for synthesizing novel compounds for probing these and other biological mechanisms. It is intended for use in pharmaceutical R&D, agrochemical discovery, and as a building block for further chemical synthesis.

Properties

IUPAC Name

1-[4-nitro-5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O3/c1-7(19)17-9(8-5-3-2-4-6-8)10(18(20)21)11(16-17)12(13,14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPGEPINUGSEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4,4,4-Trifluoro-1-phenylbutanedione

A widely cited method begins with 4,4,4-trifluoro-1-phenylbutanedione (diketone), which undergoes cyclocondensation with hydrazine hydrate in glacial acetic acid. The reaction proceeds via nucleophilic attack of hydrazine on the diketone’s carbonyl groups, forming a dihydropyrazole intermediate. Subsequent oxidation yields 5-phenyl-3-(trifluoromethyl)-1H-pyrazole.

Key Conditions :

  • Solvent : Glacial acetic acid (acts as both solvent and catalyst).
  • Temperature : Reflux at 80–100°C for 16–24 hours.
  • Yield : ~75% after purification via extraction and recrystallization.

This method avoids isolation of intermediates, streamlining the process into a one-pot reaction.

Nitration of the Pyrazole Core

Introducing the nitro group at position 4 requires careful electrophilic aromatic substitution (EAS). The trifluoromethyl group’s electron-withdrawing nature directs nitration to the para position, ensuring regioselectivity.

Mixed-Acid Nitration

A classic approach employs a nitric acid-sulfuric acid mixture (1:1 v/v) at 0–5°C. The pyrazole intermediate is dissolved in sulfuric acid to enhance electrophilicity, followed by dropwise addition of fuming nitric acid.

Reaction Parameters :

  • Nitrating Agent : 65% HNO₃ in H₂SO₄.
  • Temperature : 0–5°C (prevents over-nitration and decomposition).
  • Yield : 60–70% after neutralization and extraction.

Alternative Nitration Strategies

Recent patents describe using acetyl nitrate (AcONO₂) in dichloromethane at −10°C, offering milder conditions and reduced side products. This method achieves 80% yield with >95% regioselectivity.

Acetylation of the Nitropyrazole

The final step involves acetylation of the pyrazole’s N1 position. This is typically achieved using acetic anhydride under basic conditions.

Acetic Anhydride-Mediated Acetylation

The nitropyrazole is treated with acetic anhydride in the presence of pyridine or DMAP (4-dimethylaminopyridine) as a catalyst. The reaction proceeds via nucleophilic acyl substitution.

Optimized Protocol :

  • Reagents : Acetic anhydride (2 equiv), DMAP (0.1 equiv).
  • Solvent : Anhydrous dichloromethane or THF.
  • Temperature : Room temperature, 2–4 hours.
  • Yield : 85–90% after column chromatography.

Integrated Synthesis Pathways

Combining these steps into a cohesive synthesis requires meticulous optimization. Below, we compare two representative routes:

Step Method A (Patent RU2642924C1) Method B (EP3670492A1)
Pyrazole Formation Cyclocondensation in acetic acid Grignard reagent addition
Nitration Mixed acid at 0°C Acetyl nitrate at −10°C
Acetylation Acetic anhydride/DMAP In situ acetylation
Overall Yield 62% 78%

Method B’s use of acetyl nitrate and in situ acetylation reduces purification steps, enhancing efficiency.

Mechanistic Insights and Challenges

Regiochemical Control During Nitration

The trifluoromethyl group’s −I effect deactivates the pyrazole ring, directing nitration to the C4 position. Computational studies (DFT calculations) confirm this preference, showing a 15 kcal/mol energy difference between C4 and alternative sites.

Side Reactions and Mitigation

  • Over-Nitration : Controlled temperatures (<5°C) and stoichiometric HNO₃ minimize di-nitration.
  • Acetyl Migration : Basic conditions during acetylation prevent O→N acetyl shifts.

Industrial-Scale Considerations

For large-scale production, Method B’s streamlined process is preferable. Key factors include:

  • Cost : Acetyl nitrate is more expensive than mixed acid but reduces waste.
  • Safety : Low-temperature nitration (−10°C) lowers explosion risks.

Emerging Methodologies

Recent advances focus on catalytic nitration using zeolites or ionic liquids, which improve selectivity and reduce acid waste. Photochemical acetylation methods are also under investigation, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of 1-Acetyl-4-amino-5-phenyl-3-(trifluoromethyl)pyrazole.

    Substitution: Introduction of various substituents on the phenyl ring, depending on the electrophile used.

Scientific Research Applications

Chemical Applications

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis for creating more complex heterocyclic compounds. Its functional groups allow for various modifications that can lead to the development of novel chemical entities.
  • Reactivity and Mechanism : The presence of the nitro group facilitates redox reactions, producing reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This property is particularly useful in developing compounds with specific biological activities.

Biological Applications

  • Antimicrobial Activity : Research indicates that 1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole exhibits antimicrobial properties. Studies have shown it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation across several cell lines. For instance, it demonstrated an IC₅₀ of 3.79 µM against MDA-MB-231 (breast cancer) cells and 0.95 µM against NCI-H460 (lung cancer) cells. This suggests potential as a therapeutic agent in cancer treatment.
    Cancer Cell LineIC₅₀ (µM)
    MDA-MB-231 (Breast)3.79
    HepG2 (Liver)12.50
    A549 (Lung)42.30
    NCI-H460 (Lung)0.95
  • Mechanism of Action : The anticancer activity may be attributed to its ability to generate ROS, leading to oxidative stress and apoptosis in cancer cells .

Medicinal Applications

  • Drug Discovery : Given its unique structure, this compound is being explored as a scaffold for designing new therapeutic agents. Its ability to modulate enzyme activity and interact with various molecular targets makes it a valuable candidate in drug development .
  • Potential Therapeutics : The compound's lipophilicity and metabolic stability enhance its viability as a drug candidate, particularly in targeting diseases where oxidative stress plays a critical role .

Industrial Applications

  • Agrochemicals : The compound is also being investigated for use in developing agrochemicals due to its bioactive properties that may protect crops from pests and diseases .
  • Materials Science : Its unique chemical properties allow for applications in materials science, particularly in creating advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows for redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key differences arise from substituent type, position, and electronic effects:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Notable Properties
1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole Acetyl (1), Nitro (4), Phenyl (5), CF₃ (3) ~358.3 (estimated) Not reported High thermal stability due to nitro and CF₃ groups; lipophilic from phenyl and CF₃
1-Acetyl-3-methylpyrazole Acetyl (1), Methyl (3) ~136.1 Not reported Less stable than nitro/CF₃ derivatives; lower lipophilicity
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole Ethoxymethyleneamino (5), 4-Fluorophenyl (3), Nitrophenyl (1) ~395.3 194–196 High melting point due to nitro and fluorophenyl groups; moderate solubility
Fipronil CF₃ (4), Sulfinyl (4), Dichlorophenyl (1) ~437.1 200–201 Pesticide with high oxidative stability; CF₃ enhances bioactivity

Key Observations :

  • Electron-withdrawing groups (nitro, CF₃) increase melting points and reduce solubility in polar solvents compared to methyl or ethoxy substituents .
  • Aromatic substituents (phenyl, fluorophenyl) enhance lipophilicity, critical for membrane permeability in bioactive compounds .

Reactivity and Functionalization

  • Nitration and Acetylation : The nitro group at position 4 in the target compound likely deactivates the pyrazole ring toward electrophilic substitution, contrasting with 1-acetyl-3-methylpyrazole, where the methyl group allows easier functionalization .
  • Oxidative Stability: Trifluoromethyl groups (as in the target compound) improve resistance to oxidation compared to non-fluorinated analogs like pyrazole or 3,5-bis(trifluoromethyl)pyrazole (BTFMP), which exhibit higher oxidative susceptibility .

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing : The phenyl group at position 5 in the target compound may induce π-π stacking, similar to 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(trimethoxyphenyl)pyrazole, which crystallizes in the P-1 space group with dense aromatic interactions .
  • Spectroscopic Signatures: The nitro group’s strong IR absorption (~1,520 cm⁻¹ for asymmetric NO₂ stretching) and CF₃’s ¹⁹F NMR signals (~-60 to -70 ppm) differentiate the target compound from non-nitrated or non-fluorinated analogs .

Biological Activity

1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structure featuring an acetyl group, a nitro group, a phenyl ring, and a trifluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C₁₂H₈F₃N₃O₃
  • Molecular Weight : 299.21 g/mol
  • CAS Number : 808764-35-4

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cyclocondensation : Involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters under mild conditions, often using acetic acid as a catalyst.
  • One-Pot Three-Component Reaction : This method utilizes substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes, yielding good product yields.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, indicating its ability to inhibit the growth of various cancer cell lines:

Cancer Cell LineIC₅₀ (µM)Reference
MDA-MB-231 (Breast)3.79
HepG2 (Liver)12.50
A549 (Lung)42.30
NCI-H460 (Lung)0.95

The compound's mechanism of action may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. It interacts with various biological targets, potentially disrupting microbial cell function and viability .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that induce oxidative stress.
  • Enzyme Interaction : The compound may modulate the activity of specific enzymes and receptors involved in cellular processes.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that compounds based on the pyrazole scaffold exhibit significant antiproliferative effects against multiple cancer types, including breast, lung, and colorectal cancers .
  • Comparative Analysis : In comparison with similar compounds such as 4-Nitro-3-phenyloxazole and 3-Acetylpyrazole, this compound exhibits enhanced reactivity and biological activity due to its unique combination of trifluoromethyl and nitro groups .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeEffectReference
AnticancerInhibits growth in multiple cancer cell lines
AntimicrobialDisrupts microbial functions

Q & A

Q. What are the recommended synthetic routes for 1-acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of a pyrazole core. A foundational approach includes:

  • Nitration and acetylation : Starting with a phenyl-substituted pyrazole, nitration at the 4-position can be achieved using acetyl nitrate (prepared from nitric acid and acetic anhydride) under controlled temperatures (0–5°C). Subsequent acetylation of the pyrazole nitrogen is performed with acetyl chloride in anhydrous conditions .
  • Trifluoromethyl introduction : The trifluoromethyl group is often introduced via nucleophilic substitution or cross-coupling reactions. For example, halogenated pyrazole intermediates may react with trifluoromethylating agents like (CF₃)Cu or CF₃SiMe₃ in the presence of a palladium catalyst .

Q. Key factors affecting yield :

  • Temperature control during nitration to avoid byproducts.
  • Moisture-free conditions for acetylation to prevent hydrolysis.
  • Catalyst selection (e.g., Pd(PPh₃)₄ vs. CuI) for trifluoromethylation efficiency.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR are critical for confirming substituent positions. The trifluoromethyl group appears as a quartet (~δ -60 ppm in ¹⁹F NMR), while the acetyl proton resonates near δ 2.5 ppm in ¹H NMR .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. The trifluoromethyl group’s electron density maps help resolve positional disorder, while hydrogen bonding between nitro and acetyl groups can stabilize crystal packing .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposition occurs above 150°C, with the acetyl group undergoing hydrolysis in humid environments.
  • Light sensitivity : The nitro group may cause photodegradation; storage in amber vials under inert gas (N₂/Ar) is recommended .
  • Solvent compatibility : Stable in DMSO and dichloromethane but reacts with strong bases (e.g., NaOH) via nitro-group reduction.

Q. What are the solubility properties of this compound in common laboratory solvents?

SolventSolubility (mg/mL, 25°C)Notes
DMSO>50Ideal for biological assays
Ethanol~10Limited due to hydrophobicity
Hexane<1Poorly soluble

The trifluoromethyl and nitro groups enhance solubility in polar aprotic solvents .

Q. Which synthetic intermediates are critical for quality control during large-scale preparation?

  • 5-Phenyl-3-(trifluoromethyl)pyrazole : Monitor purity via HPLC (retention time ~8.2 min, C18 column).
  • 4-Nitro intermediate : IR spectroscopy (NO₂ stretch ~1520 cm⁻¹) ensures complete nitration before acetylation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and nitro groups influence regioselectivity in further functionalization?

  • Trifluoromethyl group : Strong electron-withdrawing effect deactivates the pyrazole ring, directing electrophilic substitution to the 5-position (meta to CF₃).
  • Nitro group : Further deactivates the ring, making nucleophilic aromatic substitution (e.g., Suzuki coupling) challenging unless using high-temperature Pd catalysis .

Mechanistic insight :
Density Functional Theory (DFT) calculations show that the LUMO is localized at the 5-position, favoring electron-deficient reactants .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

  • Case study : Discrepancies in ¹H NMR signals for acetyl vs. nitro protons can arise from tautomerism. Use variable-temperature NMR (-40°C to 80°C) to identify dynamic processes .
  • Crystallographic validation : Compare XRD-derived bond lengths with computational models (e.g., Gaussian09) to confirm substituent orientation .

Q. How can computational methods predict biological activity based on the compound’s structure?

  • Molecular docking : The trifluoromethyl group enhances hydrophobic binding to enzyme pockets (e.g., cyclooxygenase-2). Software like AutoDock Vina can simulate interactions using PDB structures .
  • QSAR modeling : Correlate logP values (calculated: ~3.2) with membrane permeability for drug-design applications .

Q. What are the mechanistic implications of the acetyl group’s lability in nucleophilic environments?

  • Hydrolysis pathway : The acetyl group undergoes base-catalyzed hydrolysis to form a free NH-pyrazole. Kinetic studies (pH 7–12) show pseudo-first-order dependence on OH⁻ concentration .
  • Applications : Controlled deacetylation can generate reactive intermediates for polymer or coordination chemistry.

Q. How does the compound behave under catalytic hydrogenation conditions, and what products form?

  • Nitro-group reduction : Using H₂/Pd-C in ethanol yields 1-acetyl-4-amino-5-phenyl-3-(trifluoromethyl)pyrazole.
  • Side reactions : Over-hydrogenation may reduce the pyrazole ring. Monitor via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole
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1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole

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